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1-(2,2-Difluoroethyl)piperidin-3-ol

Physicochemical profiling Drug design pKa modulation

1-(2,2-Difluoroethyl)piperidin-3-ol (CAS 1248190-03-5) is a fluorinated piperidine building block with a molecular formula of C7H13F2NO and a molecular weight of 165.18 g/mol. It features a secondary alcohol at the 3-position and a 2,2-difluoroethyl substituent on the piperidine nitrogen.

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B7874645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)piperidin-3-ol
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(F)F)O
InChIInChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-2-6(11)4-10/h6-7,11H,1-5H2
InChIKeyRSXZMEFRBZYXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)piperidin-3-ol – Key Physicochemical & Structural Features for Procurement


1-(2,2-Difluoroethyl)piperidin-3-ol (CAS 1248190-03-5) is a fluorinated piperidine building block with a molecular formula of C7H13F2NO and a molecular weight of 165.18 g/mol. It features a secondary alcohol at the 3-position and a 2,2-difluoroethyl substituent on the piperidine nitrogen. This substitution pattern distinguishes it from non-fluorinated, mono-fluorinated, and trifluorinated analogues, placing it in a specific region of lipophilicity-basicity space valuable for fine-tuning drug-like properties during lead optimization. [1] The compound is commercially available as both a racemate and as the (3S)-enantiomer, enabling stereochemical explorations in medicinal chemistry.

Why 1-(2,2-Difluoroethyl)piperidin-3-ol Cannot Be Replaced by Unsubstituted or Mono-fluorinated Analogues


The 2,2-difluoroethyl group imparts a distinct combination of reduced basicity (ΔpKa ≈ −2.5 to −3.0 vs. ethyl) and modulated lipophilicity that cannot be replicated by either non-fluorinated or mono-fluorinated N-alkyl piperidines. [1] While mono-fluorination reduces basicity similarly, it introduces a stereoelectronic dipole that can alter conformational preferences and off-target interactions, whereas gem-difluorination provides a balance of inductive withdrawal without the conformational bias of a single C–F bond. [2] Furthermore, the 3-hydroxyl group adds a hydrogen-bond donor/acceptor capable of engaging protein targets or influencing solubility and metabolic pathways—a feature absent in simple N-alkylpiperidines. Substituting with 1-ethylpiperidin-3-ol or 1-(2-fluoroethyl)piperidin-3-ol would therefore alter both the ionization state at physiological pH and the hydrogen-bonding network, potentially compromising target engagement, permeability, or metabolic profile established during lead optimization.

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)piperidin-3-ol vs. Closest Analogues


Conjugate Acid pKa Reduction vs. N-Ethylpiperidine (Basicity Modulation)

The conjugate acid of 1-(2,2-difluoroethyl)piperidin-3-ol has a predicted pKa approximately 3 units lower than that of the non-fluorinated analogue 1-ethylpiperidin-3-ol, reflecting the strong inductive electron-withdrawing effect of the gem-difluoro group. For the structurally related N-(2,2-difluoroethyl)piperidine, the predicted pKa is 7.5 [1], whereas N-ethylpiperidine has experimentally determined pKa values of 10.45 (at 23 °C) and a predicted pKa of 10.06 [2]. The 3-hydroxyl group's inductive effect is expected to further lower the pKa of the target compound by ~0.5 units relative to N-(2,2-difluoroethyl)piperidine, placing its pKa near 7.0. At physiological pH (7.4), this shifts the ionization equilibrium from >99% ionized (for the ethyl analogue) to approximately 50% ionized for the difluoroethyl compound, dramatically altering passive membrane permeability and off-target ion channel interactions.

Physicochemical profiling Drug design pKa modulation

Intrinsic Microsomal Clearance: High Metabolic Stability of the Difluoroethyl-piperidine Scaffold

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance (CLint) was uniformly low for the difluorinated piperidine series, indicating high metabolic stability. [1] The study reported that all compounds tested retained high metabolic stability 'with a single exception of the 3,3-difluoroazetidine derivative.' While the target compound 1-(2,2-difluoroethyl)piperidin-3-ol was not directly measured in this study, its structural features—a 2,2-difluoroethyl N-substituent on piperidine—place it within the same high-stability cluster. By contrast, unsubstituted piperidine scaffolds with N-ethyl groups are more susceptible to N-dealkylation by CYP450 enzymes. [2] The 3-hydroxyl group also provides a metabolic 'soft spot' for phase II conjugation (glucuronidation), which is generally a detoxification pathway that does not generate reactive intermediates, unlike oxidative N-dealkylation.

Metabolic stability ADME Drug metabolism

A2A Receptor Affinity: High Potency Achieved by Chiral (R)-Derivative of the Core Scaffold

The (R)-enantiomer of a derivative bearing the 1-(2,2-difluoroethyl)piperidin-3-yl scaffold—specifically (R)-2-(1-(2,2-difluoroethyl)piperidin-3-yl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (Example 3 in US10822338)—exhibits a Ki of 0.400 nM at the human adenosine A2A receptor in a competition binding assay. [1] This is a sub-nanomolar affinity, indicative of a highly optimized fit for the A2A binding pocket. While comparative data on the piperidin-3-ol itself are not available, the potency of this derivative demonstrates the scaffold's ability to productively engage a pharmacologically important GPCR target when elaborated with the appropriate heterocyclic warhead. In contrast, the analogous N-ethylpiperidine derivatives reported in earlier A2A antagonist series typically showed Ki values in the low nanomolar to micromolar range. [2] The (S)-enantiomer and the racemic mixture are expected to show reduced or no activity based on established stereochemical SAR in this chemotype.

Adenosine A2A receptor CNS drug discovery Neuroinflammation

Lipophilicity Modulation: Balanced LogP for CNS Drug-like Space

The 2,2-difluoroethyl substituent provides a measured increase in lipophilicity relative to the ethyl analogue while avoiding the excessive LogP of trifluoroethyl derivatives that can lead to promiscuous binding and poor solubility. [1] The systematic study of fluorinated heterocyclic amines found that difluorination modulated LogP in a predictable manner, with the magnitude of the shift dependent on the distance between the fluorine atoms and the basic nitrogen. For N-(2,2-difluoroethyl)piperidine derivatives, the ΔLogP relative to the parent N-ethyl compound is estimated at +0.3 to +0.5, placing these compounds within the favorable CNS drug-like space (LogP 1–3). By contrast, N-(2,2,2-trifluoroethyl)piperidine analogues have LogP values approximately +0.8 to +1.0 higher, often exceeding optimal CNS LogP and increasing the risk of hERG channel blockade and CYP450 inhibition. [2]

Lipophilicity CNS drug discovery Physicochemical properties

Optimal Scientific & Industrial Application Scenarios for 1-(2,2-Difluoroethyl)piperidin-3-ol


CNS Drug Discovery Programs Targeting Adenosine A2A Receptors

The scaffold delivers sub-nanomolar A2A receptor affinity when elaborated into triazoloquinazoline derivatives, as demonstrated in US10822338. [1] Its balanced LogP (~1.5) and partially ionized state at physiological pH favor brain penetration while maintaining solubility. Procuring the (3S)-enantiomer (CAS 1690049-33-2) provides a chiral starting point for stereospecific A2A antagonist synthesis.

Lead Optimization Requiring Fine-tuned Basicity (pKa 7–8 Range)

With a predicted pKa near 7.0, this compound provides an ionization state ~50% neutral at physiological pH, ideal for programs where excessive basicity (pKa >9) causes phospholipidosis or hERG liability. [1] The difluoroethyl group provides this pKa modulation without the conformational complexity of ring-fluorinated piperidines.

Building Block for Kinase Inhibitor Fragments and PROTAC Linkers

The 3-hydroxyl group serves as a functional handle for ester, ether, or carbamate linkage formation, enabling incorporation into kinase hinge-binder fragments or PROTAC linker arms. The difluoroethyl group enhances metabolic stability of the linker region compared to ethyl or fluoroethyl alternatives. [1]

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